Cyclamate

Description

Cyclamic acid has been reported in Euglena gracilis with data available.

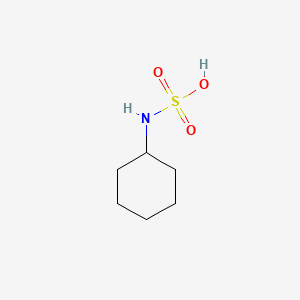

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclohexylsulfamic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S/c8-11(9,10)7-6-4-2-1-3-5-6/h6-7H,1-5H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCAJEUSONLESMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041809 | |

| Record name | Cyclamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [Hawley] Fine white crystals; [MSDSonline], Solid | |

| Record name | Cyclamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4571 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cyclamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 G DISSOLVES IN ABOUT 7.5 ML OF WATER, 4 ML OF ALC, 4 ML OF PROPYLENE GLYCOL, OR 6 ML OF ACETONE; SLIGHTLY SOL IN CHLOROFORM AND INSOL IN HEXANE, Very soluble in alkali, Soluble in alcohol; insoluble in oils, 1000000 mg/L @ 25 °C (exp) | |

| Record name | CYCLAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/275 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.0000027 [mmHg] | |

| Record name | Cyclamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4571 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystals, White crystalline powder | |

CAS No. |

100-88-9 | |

| Record name | Cyclamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclamic acid [USAN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220327 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfamic acid, N-cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyclohexylsulphamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN3OFO5036 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/275 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

169.5 °C, 169 - 170 °C | |

| Record name | CYCLAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/275 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cyclamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031340 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Toxicological Profile of Cyclohexylamine: A Metabolite of Cyclamate

An In-depth Technical Guide for Researchers and Scientists

Introduction

The artificial sweetener cyclamate has occupied a controversial space in food science and toxicology for decades. While this compound itself exhibits low toxicity, its variable metabolism by gut microflora into cyclohexylamine (CHA) is the primary driver of safety concerns.[1] This conversion process, highly inconsistent among individuals, produces a metabolite with a distinct and more potent toxicological profile.[2][3] The historical debate, culminating in a ban in countries like the United States but continued approval in over 130 others, is rooted in the toxicological findings related to CHA.[4]

This technical guide provides a comprehensive analysis of the toxicological profile of cyclohexylamine. It is designed for researchers, toxicologists, and drug development professionals, offering a synthesis of pharmacokinetic data, mechanistic insights into toxicity, and the regulatory framework derived from these scientific findings. We will explore the causality behind experimental designs and present a self-validating narrative grounded in authoritative research.

Part 1: Pharmacokinetics and Metabolism

The journey from the ingestion of this compound to the systemic exposure of cyclohexylamine is a critical first step in understanding its toxicology. This process is not governed by host metabolism but by the enzymatic activity of the gut microbiome.

The Microbial Conversion of this compound

Orally ingested this compound is only partially and slowly absorbed.[2] The unabsorbed portion passes into the colon, where it may be metabolized by certain species of gut bacteria to cyclohexylamine.[3][5] This biotransformation is the rate-limiting step for CHA exposure and is characterized by extreme variability.

-

"Converters" vs. "Non-converters": The human population can be broadly categorized into "converters" and "non-converters" based on their ability to metabolize this compound. This ability is not constant; it can be acquired, and the rate of conversion can fluctuate significantly within an individual over time.[2][6][7]

-

Conversion Rates: Most individuals metabolize less than 1% of an ingested this compound dose. However, in "high converters," this rate can occasionally reach up to 60%.[2][6] Long-term studies have shown that even in high converters, the average steady-state conversion is typically lower, with maximum averages around 21-38%.[6][7]

Absorption, Distribution, Metabolism, and Excretion (ADME) of Cyclohexylamine

Once formed in the gut, cyclohexylamine is rapidly absorbed into the bloodstream.[2] Its subsequent ADME profile is distinct from its parent compound.

-

Absorption and Distribution: CHA is readily absorbed. Following oral administration in animal models, it is distributed to various tissues.[8]

-

Metabolism and Excretion: A significant portion of absorbed CHA is excreted unchanged in the urine.[3] However, it can be further metabolized in the liver to compounds such as cyclohexanone and cyclohexanol, which may be excreted as glucuronide conjugates.[3] Renal function is key to its clearance.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. inchem.org [inchem.org]

- 6. The metabolism of this compound to cyclohexylamine in humans during long-term administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. epa.gov [epa.gov]

- 9. Cyclohexylamine | Rupa Health [rupahealth.com]

The Cyclamate Saga: A Technical Retrospective on the Historical Carcinogenicity Studies

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Rise and Fall of a First-Generation Artificial Sweetener

In the mid-20th century, a growing public health emphasis on reducing sugar intake fueled the demand for non-caloric sweeteners. Sodium cyclamate, discovered in 1937, emerged as a popular sugar substitute due to its pleasant sweetness and stability in various food and beverage applications. By the 1960s, it was a ubiquitous ingredient in diet products. However, this widespread use was abruptly halted in the United States in 1969 following a study that suggested a link between the consumption of a this compound-saccharin mixture and the development of bladder tumors in rats.[1][2] This decision, mandated by the Delaney Clause of the Food, Drug, and Cosmetic Act, which prohibited the approval of any food additive found to induce cancer in humans or animals, sent shockwaves through the food industry and the scientific community.[3] This guide will dissect the key historical studies at the heart of this controversy, providing a detailed technical examination of their methodologies and a critical appraisal of their findings in the context of both historical and contemporary scientific standards.

The Pivotal 1969 Study: A Closer Look at the Evidence

The study that precipitated the ban on this compound was commissioned by Abbott Laboratories and conducted at the Food and Drug Research Laboratories (FDRL).[4] The findings were formally published in 1970 by Price et al.[5] This research became the cornerstone of the regulatory action against this compound and remains a subject of scientific debate.

Experimental Design and Rationale

The primary objective of the FDRL study was to assess the chronic toxicity of a 10:1 mixture of sodium this compound and sodium saccharin, a combination commonly used in commercial diet beverages at the time.[3][6] The choice of animal model, the Wistar-derived FDRL strain of rats, was standard for toxicological studies of that era. The study was designed as a long-term feeding study to observe the effects of lifetime exposure.

Experimental Protocol: The 1969 FDRL Chronic Toxicity Study (Price et al., 1970)

-

Animal Model: Groups of 35 male and 45 female Wistar-derived FDRL strain rats were used.[6]

-

Test Substance: A 10:1 mixture of sodium this compound and sodium saccharin was administered.[6]

-

Dosage Groups: The mixture was incorporated into the diet at levels calculated to provide daily doses of 500, 1120, and 2500 milligrams per kilogram of body weight (mg/kg/day).[6] A control group received a standard diet.

-

Duration: The feeding study was conducted for up to 105 weeks.[5]

-

Mid-Study Protocol Change: From week 79 onwards, a subset of the rats in the highest dose group also received cyclohexylamine hydrochloride at a dose of 125 mg/kg/day.[5][6] This was to account for the known metabolism of this compound to cyclohexylamine by gut bacteria.[7]

-

Endpoints: The study monitored physical condition, growth, food efficiency, hematology, urinalysis, and postmortem pathology.[6]

Key Findings and Histopathology

The most significant and alarming finding of the study was the development of bladder tumors in the highest dose group.

Table 1: Incidence of Bladder Tumors in the 1969 FDRL Study

| Dosage Group (mg/kg/day) | Number of Rats | Incidence of Bladder Tumors |

| 0 (Control) | - | 0 |

| 500 | - | 0 |

| 1120 | - | 0 |

| 2500 | 80 | 8[5] |

The tumors were histopathologically identified as papillary transitional cell carcinomas.[5][6] This specific type of bladder cancer arises from the transitional epithelium, the lining of the urinary bladder. The observation of malignant tumors in a dose group receiving a food additive was a critical event, directly invoking the Delaney Clause.

Scientific Scrutiny and the Question of Causality

Following the ban, the 1969 study came under intense scientific scrutiny. Several factors were raised that complicated the interpretation of the results and fueled a debate that continues to this day.

The Confounding Variables

The experimental design and the biological context of the study presented several confounding variables that made it difficult to definitively attribute the carcinogenicity to this compound alone.

-

The this compound-Saccharin Mixture: The study tested a combination of this compound and saccharin, making it impossible to isolate the effect of this compound.[4] Subsequent studies on saccharin alone also raised concerns about its potential carcinogenicity in rodents.[8]

-

The Role of Cyclohexylamine (CHA): The mid-study introduction of CHA to the high-dose group further complicated the interpretation.[6] CHA itself has a distinct toxicological profile, including testicular atrophy in rats, and its contribution to the observed bladder tumors could not be ruled out.[7]

-

Bladder Parasites and Calculi: A significant confounding factor was the potential presence of the bladder parasite Trichosomoides crassicauda in the rat colony.[2] Infection with this nematode was common in laboratory rats during that era and is known to cause chronic irritation and inflammation of the bladder epithelium, which can increase the susceptibility to chemical carcinogens.[9][10] The formation of urinary calculi (bladder stones), which was noted to be increased in a subsequent two-generation study with a high-dose this compound-saccharin mixture, can also lead to chronic irritation and hyperplasia of the bladder lining.[8][11]

Figure 1: Logical relationship of confounding factors in the 1969 study.

Subsequent Studies and the Failure to Replicate

A crucial aspect of the scientific method is the reproducibility of experimental findings. In the years following the 1969 study, numerous long-term carcinogenicity studies were conducted on this compound alone and in combination with saccharin in various animal models, including rats, mice, and monkeys.[12][13] The overwhelming majority of these studies failed to replicate the finding of bladder tumors.[2]

Table 2: Overview of Subsequent Carcinogenicity Studies on this compound

| Study (Year) | Animal Model | Test Substance | Key Findings |

| Schmähl and Habs (1984) | Sprague-Dawley Rats | Sodium this compound and Sodium Saccharin (mixture) | No carcinogenic effects observed.[11] |

| IARC Monographs | Mice and Rats | Sodium this compound | No treatment-related increase in tumor incidence in most studies.[12] |

| Long-term Primate Study | Rhesus and Cynomolgus Monkeys | Sodium this compound | No clear evidence of a carcinogenic effect after 24 years.[14] |

The Metabolism of this compound: A Key Mechanistic Consideration

A central element in the toxicology of this compound is its metabolism by the gut microbiota.[7] Not all individuals or animal species metabolize this compound to the same extent. Those who do, convert it to cyclohexylamine (CHA).

Figure 2: Simplified metabolic pathway of sodium this compound.

The conversion to CHA is significant because CHA has its own toxicological properties, including the potential to cause testicular atrophy in rats at high doses.[7] The variability in metabolism adds a layer of complexity to risk assessment, as the potential for adverse effects could differ between individuals based on their gut microbiome composition.

Conclusion: A Legacy of Scientific Caution

For researchers and drug development professionals, the this compound saga underscores several critical principles:

-

The Importance of Robust Experimental Design: The presence of multiple variables in the initial study made it difficult to establish a clear cause-and-effect relationship.

-

The Critical Role of Reproducibility: The failure of subsequent, well-controlled studies to replicate the original findings highlights the necessity of independent verification in science.

-

Understanding Metabolic Pathways: The conversion of this compound to cyclohexylamine demonstrates the importance of considering metabolic fate in toxicological assessments.

-

The Influence of Regulatory Frameworks: The Delaney Clause, with its zero-tolerance approach to animal carcinogens, played a decisive role in the regulatory fate of this compound in the United States.

While sodium this compound remains in use in many other countries, its history in the United States serves as a lasting reminder of the intricate interplay between scientific evidence, experimental design, and regulatory policy in ensuring public health.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. scholars.unh.edu [scholars.unh.edu]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. [PDF] Trichosomoides crassicauda infection in wistar rats | Semantic Scholar [semanticscholar.org]

- 5. Bladder tumors in rats fed cyclohexylamine or high doses of a mixture of this compound and saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chronic toxicity study of this compound: saccharin (10: 1) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Artificial Sweetener this compound Is Introduced | Research Starters | EBSCO Research [ebsco.com]

- 8. Response of the rat to saccharin with particular reference to the urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Rat threadworms – College of Veterinary Medicine [cvm.missouri.edu]

- 11. Investigations on the carcinogenicity of the artificial sweeteners sodium this compound and sodium saccharin in rats in a two-generation experiment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cyclamates - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. This compound Fails to Win Clearance in Cancer Study - Los Angeles Times [latimes.com]

- 14. banglajol.info [banglajol.info]

The Acceptable Daily Intake (ADI) for Cyclamate: A Technical Guide to Its Determination

Introduction: The Framework of Safety for Food Additives

In the realm of food science and toxicology, ensuring the safety of food additives is paramount. The Acceptable Daily Intake (ADI) serves as a cornerstone of this safety evaluation. The ADI is defined as the estimated amount of a substance in food or drink, expressed on a body weight basis, that can be ingested daily over a lifetime without presenting an appreciable risk to health[1][2]. This in-depth technical guide provides a comprehensive overview of the scientific process and toxicological considerations involved in determining the ADI for cyclamate, an intense, non-caloric sweetener. For researchers, scientists, and drug development professionals, understanding this process is crucial for navigating the landscape of food additive regulation and safety assessment.

This compound, approximately 30-50 times sweeter than sucrose, has been a subject of extensive scientific scrutiny[3][4]. Its safety evaluation, particularly the establishment of its ADI, is a multi-faceted process rooted in rigorous toxicological studies and risk assessment principles. This guide will dissect the key components of this process, from initial hazard identification to the final derivation of a safe intake level for human consumption.

The Metabolic Fate of this compound: A Critical Consideration

A unique aspect of this compound's toxicological evaluation is its metabolism. While this compound itself is largely unabsorbed and excreted unchanged, a portion can be converted to cyclohexylamine (CHA) by gut microflora[5][6][7]. This conversion is highly variable among individuals, with some being "high converters" and others converting very little[3][6][7]. This variability is a critical factor in the risk assessment, as the toxicological profile of cyclohexylamine is the primary driver for the ADI of this compound.

The conversion process is a key determinant in the overall risk assessment. The extent of this conversion can range from less than 0.15% to over 60% of the ingested this compound dose in different individuals[6]. This wide inter-individual variation necessitates a conservative approach when establishing a safe level of intake for the entire population.

Caption: Metabolic pathway of this compound in humans.

Toxicological Endpoint of Concern: Testicular Atrophy

The primary toxicological effect of concern for the safety assessment of this compound is testicular atrophy, an effect attributed to its metabolite, cyclohexylamine[6][8][9]. Testicular atrophy is a condition characterized by the shrinkage of the testes and potential impairment of testicular function[10]. Numerous studies in laboratory animals, particularly rats, have demonstrated that oral administration of cyclohexylamine can lead to this adverse effect[8][11][12].

The mechanism of cyclohexylamine-induced testicular atrophy is believed to involve a direct action on the Sertoli cells within the testes[8]. Histopathological examinations have revealed vacuolation of the Sertoli cell cytoplasm, leading to the loss of germ cells (spermatocytes and spermatogonia)[8]. This direct testicular toxicity, rather than a systemic hormonal disruption, is the critical effect considered in the ADI derivation.

While early studies in the late 1960s raised concerns about this compound's potential carcinogenicity, particularly regarding bladder cancer in rats, subsequent, more robust studies have largely failed to substantiate these findings[5][13][14]. The current scientific consensus is that this compound itself is not a direct carcinogen[13][14].

Derivation of the Acceptable Daily Intake (ADI): A Step-by-Step Process

The determination of the ADI for this compound is a systematic process that integrates data from animal toxicology studies with safety factors to ensure a margin of safety for human consumption.

Step 1: Identification of the Critical Toxicological Study and the No-Observed-Adverse-Effect-Level (NOAEL)

The foundation of the ADI is the No-Observed-Adverse-Effect-Level (NOAEL). The NOAEL is the highest dose of a substance at which no statistically or biologically significant adverse effects are observed in a sensitive animal species in a well-conducted toxicology study[1][15].

For this compound, the critical toxicological endpoint is testicular atrophy induced by its metabolite, cyclohexylamine. Therefore, the key studies for ADI derivation are long-term oral toxicity studies of cyclohexylamine in rats. The Scientific Committee on Food (SCF) of the European Commission and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have both identified a NOAEL of 100 mg/kg body weight/day for cyclohexylamine-induced testicular atrophy in rats[16].

Experimental Protocol: Chronic Oral Toxicity Study in Rats (Illustrative)

-

Test Animals: Groups of male and female rats (e.g., Wistar strain) are used.

-

Dose Administration: Cyclohexylamine hydrochloride is administered in the diet at various concentrations for an extended period, typically 90 days or longer[12].

-

Dose Groups: Multiple dose groups are included, along with a control group that does not receive the test substance.

-

Observations: Animals are monitored for clinical signs of toxicity, changes in body weight, and food consumption.

-

Pathology: At the end of the study, a complete necropsy is performed. Organs, particularly the testes, are weighed and examined histopathologically to identify any treatment-related changes[8][12].

-

NOAEL Determination: The highest dose at which no adverse effects (in this case, testicular atrophy) are observed is identified as the NOAEL.

Step 2: Application of Safety (Uncertainty) Factors

To account for the inherent uncertainties in extrapolating data from animal studies to the general human population, a safety factor (also known as an uncertainty factor) is applied to the NOAEL[1][15][17]. A standard safety factor of 100 is typically used, which is a composite of two 10-fold factors[1]:

-

Interspecies variation (10x): To account for potential differences in sensitivity between the animal species tested (rats) and humans.

-

Intraspecies variation (10x): To account for variability within the human population, including sensitive subgroups such as children and the elderly.

Caption: Logical workflow for the derivation of the ADI for this compound.

Step 3: Calculation of the ADI

The ADI for this compound is calculated based on the NOAEL for cyclohexylamine, the safety factor, and an estimation of the conversion rate of this compound to cyclohexylamine.

The ADI values established by different regulatory bodies are as follows:

| Regulatory Body | ADI for this compound (as cyclamic acid) | Basis for ADI |

| JECFA | 0-11 mg/kg body weight/day[3][4][18][19][20] | Based on the NOAEL of 100 mg/kg bw/day for cyclohexylamine-induced testicular atrophy in rats, with considerations for conversion rates. |

| EFSA (formerly SCF) | 0-7 mg/kg body weight/day[3][4][21] | Re-evaluated the ADI and lowered it from 11 to 7 mg/kg bw/day in 2000, considering a potentially higher conversion rate to cyclohexylamine in some individuals[3][21]. |

The difference in the ADI values reflects the evolving scientific understanding and the conservative assumptions made by different regulatory agencies regarding the extent of this compound to cyclohexylamine conversion in the human population.

Global Regulatory Status: A Diverse Landscape

The regulatory status of this compound varies globally. It is approved for use in over 100 countries, including the European Union, Canada, and Australia[3][4]. However, it has been banned in the United States since 1969 following the early controversial carcinogenicity studies[3][5]. A petition for the re-approval of this compound is currently under review by the U.S. Food and Drug Administration (FDA)[4].

Conclusion: A Science-Based Approach to Consumer Safety

The determination of the Acceptable Daily Intake for this compound is a testament to the rigorous, science-based approach employed to ensure the safety of food additives. It is a dynamic process that evolves with new scientific data. The ADI for this compound is primarily driven by the toxicological profile of its metabolite, cyclohexylamine, with testicular atrophy being the most sensitive endpoint. The application of safety factors to the NOAEL derived from animal studies provides a robust margin of safety for all consumers, including sensitive subpopulations. For professionals in the fields of research, toxicology, and drug development, a thorough understanding of this process is essential for the development and evaluation of safe and effective products.

References

- 1. What Is an Acceptable Daily Intake (ADI)? | Eufic [eufic.org]

- 2. The Acceptable Daily Intake: A Tool for Ensuring Food Safety – ILSI Europe [ilsi.eu]

- 3. E952 – Cyclamates | proE.info [proe.info]

- 4. sweeteners.org [sweeteners.org]

- 5. Toxicological aspects of this compound and cyclohexylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. Cyclamates - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The morphogenesis of cyclohexylamine-induced testicular atrophy in the rat: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyclohexylamine, the principal metabolite of this compound, contracts the epididymal vas deferens of rats by affecting endogenous catecholamine release via postsynaptic α1A- and presynaptic α2-adrenoceptors in a calcium-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Testicular atrophy - Wikipedia [en.wikipedia.org]

- 11. The metabolism and testicular toxicity of cyclohexylamine in rats and mice during chronic dietary administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Testicular effects of cyclohexylamine hydrochloride in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assessment of the carcinogenicity of the nonnutritive sweetener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Assessment of the carcinogenicity of the nonnutritive sweetener this compound. | Semantic Scholar [semanticscholar.org]

- 15. agri.najah.edu [agri.najah.edu]

- 16. ec.europa.eu [ec.europa.eu]

- 17. biointerfaceresearch.com [biointerfaceresearch.com]

- 18. WHO | JECFA [apps.who.int]

- 19. WHO | JECFA [apps.who.int]

- 20. JECFA Evaluations-CYCLAMIC ACID- [inchem.org]

- 21. EUR-Lex - 92002E0051 - EN [eur-lex.europa.eu]

An In-Depth Technical Guide to the Thermal Stability and Degradation Pathways of Cyclamate in Acidic Solutions

Introduction: The Imperative of Stability in Formulation Science

Cyclamate (cyclohexylsulfamic acid), and its sodium and calcium salts, are high-intensity artificial sweeteners that have been utilized in a wide array of food, beverage, and pharmaceutical products. A key attribute for any excipient or active ingredient is its stability under various processing and storage conditions. For this compound, which is often incorporated into acidic formulations such as carbonated beverages and fruit preparations, understanding its chemical fate is paramount.[1] This guide provides a comprehensive technical overview of the thermal stability and degradation pathways of this compound in acidic aqueous environments. We will delve into the mechanistic underpinnings of its hydrolysis, the kinetic factors that govern its degradation rate, and the robust analytical methodologies required to conduct a thorough stability assessment. This document is intended for researchers, formulation scientists, and quality control professionals who require a deep, mechanistic understanding of this compound stability to ensure product quality, safety, and regulatory compliance.

The Primary Degradation Pathway: Acid-Catalyzed Hydrolysis

The principal degradation pathway for this compound in an acidic aqueous solution is the hydrolysis of the N-S (nitrogen-sulfur) bond in the sulfamate group. This reaction yields two primary products: cyclohexylamine and the sulfate ion (in the form of sulfuric acid).

-

Cyclohexylamine: A primary amine that is the subject of toxicological interest and regulatory scrutiny. Its formation is the critical marker for this compound degradation.[2][3]

-

Sulfate Ion: A common inorganic ion that is generally of low toxicological concern at typical concentrations.

While this compound is noted for its general stability under heating, particularly in solid form or at neutral pH, its susceptibility to degradation increases significantly in the presence of hydronium ions (H₃O⁺) and elevated temperatures.[2][4] Studies on high-temperature applications like deep-frying (e.g., 200°C) confirm that significant decomposition to cyclohexylamine occurs, underscoring the lability of the molecule under thermal stress.[3][5]

Proposed Mechanism of Acid-Catalyzed Hydrolysis

While specific kinetic studies on this compound are not abundant in publicly available literature, the mechanism of its acid-catalyzed hydrolysis can be confidently inferred from extensive research on analogous N-alkyl and aryl sulfamates. The reaction proceeds via a specific acid-catalyzed mechanism, likely following a pathway analogous to the A-2 or A-1 type mechanisms common in ester and amide hydrolysis.

A-2 (Bimolecular) Mechanism: This is the most probable mechanism under moderately acidic conditions.

-

Protonation: The reaction is initiated by the rapid, reversible protonation of the nitrogen or an oxygen atom of the sulfamate group. Protonation of the nitrogen atom is a key step, making the sulfur atom more electrophilic and the cyclohexylamino group a better leaving group.

-

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the now highly electrophilic sulfur atom. This is the rate-determining step of the reaction.

-

Tetrahedral Intermediate: This attack forms a transient, high-energy tetrahedral intermediate.

-

Proton Transfer & Elimination: A rapid proton transfer is followed by the cleavage of the N-S bond, releasing cyclohexylamine and sulfuric acid.

A-1 (Unimolecular) Mechanism: Under conditions of very high acidity, a shift to a unimolecular mechanism is possible, where the protonated substrate dissociates in the rate-determining step before the nucleophilic attack by water.

The following diagram illustrates the proposed A-2 pathway, which is considered the predominant mechanism for sulfamate hydrolysis in moderately acidic solutions.

Caption: Proposed A-2 mechanism for acid-catalyzed hydrolysis of this compound.

Factors Influencing Degradation Kinetics

The rate of this compound hydrolysis is a function of several critical parameters that must be controlled and evaluated during stability studies.

-

pH: As a specific acid-catalyzed reaction, the concentration of hydronium ions is a primary driver of the degradation rate. The observed pseudo-first-order rate constant (k_obs) will increase as the pH of the solution decreases. A plot of log(k_obs) versus pH (a pH-rate profile) is expected to show a linear relationship with a slope of -1 in the acidic region, which is characteristic of this catalytic mechanism.[6]

-

Temperature: Like most chemical reactions, the rate of this compound hydrolysis is highly dependent on temperature. The relationship between the rate constant and temperature is described by the Arrhenius equation, which can be used to determine the activation energy (Ea) for the degradation process.[7] This value is crucial for predicting shelf-life at different storage temperatures.

-

Buffer Species: While the primary catalysis is by H₃O⁺, the specific buffer species used to maintain pH can also influence the reaction rate through general acid-base catalysis. Therefore, it is essential to report the buffer system used in any stability study.

-

Ionic Strength: The ionic strength of the medium can influence reaction rates by affecting the activity of the reacting species. This effect is typically secondary to pH and temperature but should be controlled for rigorous kinetic analysis.

Quantitative Analysis: A Framework for Stability Assessment

A comprehensive stability assessment requires a validated, stability-indicating analytical method. This is a method capable of accurately quantifying the decrease in the concentration of the parent compound (this compound) while simultaneously resolving and quantifying its primary degradation product (cyclohexylamine).

Analytical Methodologies

Several analytical techniques are suitable for this purpose. The primary challenge lies in the detection of cyclohexylamine, which lacks a strong chromophore for UV-Vis detection.[2]

-

High-Performance Liquid Chromatography (HPLC): This is the most common technique. To detect cyclohexylamine, a pre-column or post-column derivatization step is typically employed to attach a UV-active or fluorescent tag to the amine. Reagents like dansyl chloride are effective for this purpose.[3][5] this compound itself can be analyzed by various HPLC methods, including ion-pair chromatography or reversed-phase chromatography with an appropriate detector.

-

Gas Chromatography (GC): GC can be used to analyze cyclohexylamine, which is sufficiently volatile. Derivatization may still be employed to improve chromatographic performance and detection limits.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique offers high sensitivity and selectivity, potentially allowing for the direct analysis of both this compound and cyclohexylamine without derivatization, thereby simplifying sample preparation.[8]

Experimental Protocol: Kinetic Analysis of this compound Degradation

The following protocol outlines a self-validating system for determining the pseudo-first-order degradation rate constant (k_obs) of this compound at a specific pH and temperature.

Objective: To determine the degradation kinetics of this compound in an acidic buffer solution.

Materials:

-

Sodium this compound reference standard

-

Cyclohexylamine reference standard

-

HPLC-grade water, acetonitrile, and methanol

-

Buffer salts (e.g., potassium phosphate, sodium citrate)

-

Acids (e.g., phosphoric acid, hydrochloric acid) for pH adjustment

-

Derivatization agent (e.g., Dansyl Chloride)

-

Class A volumetric glassware, calibrated temperature-controlled water bath or oven, validated HPLC-UV or LC-MS/MS system.

Methodology:

-

Preparation of Solutions:

-

Prepare a series of acidic buffer solutions at the desired pH values (e.g., pH 2.0, 3.0, 4.0). Causality: Using buffered solutions is critical to maintain a constant pH throughout the experiment, as the hydrolysis reaction can alter it.

-

Prepare a stock solution of sodium this compound in water at a known concentration (e.g., 1000 µg/mL).

-

Prepare calibration standards for both this compound and cyclohexylamine (derivatized if necessary) in the appropriate concentration range.

-

-

Initiation of Kinetic Study:

-

Pre-heat the prepared buffer solutions to the target temperature (e.g., 60°C, 70°C, 80°C) in sealed, inert vials within a calibrated water bath or oven. Trustworthiness: Using sealed vials prevents evaporative loss, which would concentrate the sample and invalidate the results.

-

To initiate the reaction, add a small, known volume of the this compound stock solution to the pre-heated buffer to achieve the desired starting concentration (e.g., 100 µg/mL). This is time zero (t=0).

-

Immediately withdraw an aliquot, quench the reaction by cooling it in an ice bath and/or neutralizing it, and analyze it as the t=0 sample. Trustworthiness: The t=0 sample confirms the initial concentration and ensures no significant degradation occurred during setup.

-

-

Time-Point Sampling:

-

At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from the reaction vials.

-

Immediately quench each sample as described for the t=0 point to halt the degradation process. Store samples at low temperature (e.g., 4°C) until analysis.

-

-

Analytical Quantification:

-

Analyze the samples for the concentration of remaining this compound and the formation of cyclohexylamine using a validated stability-indicating HPLC or LC-MS/MS method.

-

Construct calibration curves for both analytes to ensure accurate quantification. An internal standard should be used to correct for variations in sample preparation and injection volume.

-

-

Data Analysis:

-

Confirm that the degradation follows first-order or pseudo-first-order kinetics by plotting the natural logarithm of the this compound concentration (ln[C]) against time. The plot should be linear.

-

The pseudo-first-order rate constant (k_obs) is the negative of the slope of this line.

-

Calculate the half-life (t₁/₂) of this compound under these conditions using the formula: t₁/₂ = 0.693 / k_obs.

-

Repeat the experiment at different temperatures to calculate the activation energy (Ea) using an Arrhenius plot (ln(k) vs. 1/T).

-

Caption: A typical experimental workflow for determining this compound degradation kinetics.

Summary of Expected Kinetic Behavior

While specific rate constants for this compound are pending dedicated public studies, the expected relationships based on chemical principles are clear. The following table summarizes these expectations and provides a template for researchers to populate with their experimental data.

| Parameter | Condition 1 | Condition 2 | Expected Outcome on Degradation Rate | Experimental k_obs (s⁻¹) | Experimental t₁/₂ (hours) |

| pH | pH 4.0 | pH 2.5 | Rate at pH 2.5 >> Rate at pH 4.0 | [Enter Data] | [Enter Data] |

| Temperature | 60°C | 80°C | Rate at 80°C > Rate at 60°C | [Enter Data] | [Enter Data] |

| Catalyst | No Acid | Acid (H⁺) | Rate with Acid >> Rate without Acid | [Enter Data] | [Enter Data] |

Conclusion

The stability of this compound in acidic solutions is governed by a well-understood, though not extensively quantified, acid-catalyzed hydrolysis pathway that yields cyclohexylamine and sulfate. The rate of this degradation is critically dependent on pH and temperature. For formulation scientists and researchers, it is not sufficient to know that degradation occurs; one must be able to predict its rate under relevant conditions. By employing the robust analytical methods and kinetic study protocols outlined in this guide, professionals can generate the specific stability data required for their unique formulations. This ensures the development of safe, stable, and effective products by providing a clear understanding of this compound's chemical behavior from first principles through to empirical validation.

References

- 1. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of the stability of sodium this compound during deep-frying using HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of the stability of sodium this compound during deep-frying using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. dbt.univr.it [dbt.univr.it]

- 8. researchgate.net [researchgate.net]

The Pharmacokinetic Profile of Cyclamate: An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) kinetics of cyclamate in various mammalian models. This compound, an artificial sweetener, has a complex pharmacokinetic profile characterized by incomplete absorption and highly variable metabolism, primarily mediated by gut microbiota. This document synthesizes findings from key studies to offer a detailed understanding of the factors influencing this compound's fate in the body, with a focus on species-specific differences. We delve into the established analytical methodologies for the quantification of this compound and its principal metabolite, cyclohexylamine, in biological matrices. Furthermore, this guide presents detailed experimental protocols and quantitative pharmacokinetic data to serve as a valuable resource for researchers, scientists, and professionals in the fields of toxicology, pharmacology, and drug development.

Introduction: The Scientific Imperative for Understanding this compound Kinetics

This compound, a non-caloric artificial sweetener, is 30–50 times sweeter than sucrose.[1] Its use in food and beverage products has been a subject of scientific and regulatory debate for decades. While approved for use in over 130 countries, it remains banned in the United States due to historical concerns about its potential carcinogenicity.[2] These concerns are primarily linked to its metabolite, cyclohexylamine, which has demonstrated testicular toxicity in rats.[3][4] A thorough understanding of the absorption and excretion kinetics of this compound is therefore paramount for accurate risk assessment and to inform regulatory decisions.

For researchers and drug development professionals, the study of this compound's pharmacokinetics offers a compelling case study in the complexities of xenobiotic metabolism, particularly the significant role of the gut microbiome in determining the metabolic fate and potential toxicity of an ingested compound. The pronounced inter-species and inter-individual variability in this compound metabolism underscores the importance of selecting appropriate animal models and carefully interpreting data when extrapolating to human health.

This guide aims to provide a detailed and authoritative resource on the current state of knowledge regarding this compound kinetics, equipping scientists with the foundational information necessary to design and interpret studies in this area.

Absorption: A Journey Across the Intestinal Barrier

The intestinal absorption of this compound is incomplete in most mammalian species, including humans.[2][3] This limited absorption is a key determinant of its pharmacokinetic profile and subsequent metabolic fate.

Mechanisms of Intestinal Permeation

While the precise molecular mechanisms governing the transport of this compound across the intestinal epithelium have not been fully elucidated, the available evidence suggests that it is poorly absorbed from the gastrointestinal tract.[2] The polar nature of the this compound molecule likely limits its ability to passively diffuse across the lipid-rich cell membranes of the intestinal enterocytes. Further research is warranted to investigate the potential involvement of carrier-mediated transport systems in the modest absorption that does occur.

Species-Specific Differences in Absorption

Studies have indicated variability in the extent of this compound absorption among different mammalian species. Orally administered this compound appears to be more readily absorbed by rabbits compared to guinea pigs, rats, and humans.[3] This highlights the critical need for careful consideration of species when selecting animal models for pharmacokinetic studies.

Distribution: Dissemination Throughout the Body

Following absorption, this compound is distributed throughout the body. Studies in pregnant rats have shown that significant amounts of sodium this compound can be distributed to fetal tissues.[3] Similarly, in rhesus monkeys, this compound has been observed to cross the placenta.[3] This transplacental transfer raises important considerations for developmental toxicology studies.

The distribution of the primary metabolite, cyclohexylamine, is of particular toxicological interest. In rats, cyclohexylamine concentrations in the testes have been shown to have a nonlinear relationship with dietary intake, with elevated concentrations observed at higher intake levels.[5] This tissue-specific accumulation is believed to contribute to the testicular atrophy observed in this species.[5]

Metabolism: The Critical Role of the Gut Microbiota

The metabolism of this compound is a fascinating and complex process, distinguished by its primary reliance on the enzymatic activity of the gut microflora.

Conversion to Cyclohexylamine

Unabsorbed this compound passes into the lower gastrointestinal tract, where it can be metabolized by certain species of bacteria to cyclohexylamine.[2][3][6] This conversion is highly variable and depends on the composition of an individual's gut microbiota.[6][7] Not all individuals or animals possess the necessary bacterial strains to perform this conversion, leading to a classification of "converters" and "non-converters."[6] In human converters, the extent of metabolism can vary widely, with some individuals converting a significant portion of a this compound dose to cyclohexylamine.[4]

The specific gut organisms responsible for this biotransformation differ between species. In rats, clostridia appear to be the primary converters, while in rabbits, it is enterobacteria, and in humans, enterococci have been implicated.[6]

Further Metabolism of Cyclohexylamine

Once formed and absorbed, cyclohexylamine can undergo further metabolism. The metabolic pathways for cyclohexylamine also exhibit species-specific differences. In rats, metabolism primarily involves hydroxylation of the cyclohexane ring.[8] In humans, deamination is the main route, while in guinea pigs and rabbits, both ring hydroxylation and deamination occur.[3][8]

The principal metabolites of cyclohexylamine found in various species include cyclohexanone and cyclohexanol.[3] These metabolites, along with unchanged cyclohexylamine, are then excreted.

Excretion: The Body's Clearance Mechanisms

The primary route of excretion for both absorbed, unchanged this compound and its metabolites is via the urine.[3]

Renal Excretion

The majority of this compound that is absorbed is rapidly excreted unchanged in the urine.[3][7] Similarly, cyclohexylamine and its hydroxylated metabolites are also eliminated from the body primarily through renal excretion.[3][8] Studies in rats have shown that the renal tubular secretion of cyclohexylamine can become saturated at high doses, leading to a reduction in plasma clearance and an increase in its apparent half-life.[5]

Fecal Excretion

A significant portion of an oral dose of this compound is not absorbed and is therefore excreted unchanged in the feces. The amount excreted in the feces is inversely proportional to the extent of its conversion to cyclohexylamine by the gut microbiota.

Pharmacokinetic Parameters: A Quantitative Perspective

The following tables summarize key pharmacokinetic parameters for this compound and its primary metabolite, cyclohexylamine, in various mammalian species. It is important to note that these values can be influenced by factors such as dose, duration of administration, and the metabolic status of the individual animal (converter vs. non-converter).

Table 1: Pharmacokinetic Parameters of Cyclohexylamine in Rats and Mice

| Parameter | Rat | Mouse | Reference |

| Absorption | Slower | More Rapid | [5] |

| Elimination | Slower | More Rapid | [5] |

| Plasma Clearance | Reduced at high doses | - | [5] |

| Apparent Half-life | Increased at high doses | - | [5] |

| Steady-state Plasma Clearance | Approx. one-half that of mice | - | [5] |

Note: Dose-dependent kinetics were observed in rats after single oral doses up to 500 mg/kg.[5]

Experimental Protocols: Methodologies for Kinetic Analysis

Accurate and reliable analytical methods are essential for the quantification of this compound and cyclohexylamine in biological matrices. This section provides an overview of commonly employed techniques and detailed protocols.

Quantification of this compound and Cyclohexylamine

Several analytical methods have been developed for the determination of this compound and cyclohexylamine, including High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Gas Chromatography (GC) coupled with Mass Spectrometry (MS).[9][10][11][12][13][14][15][16]

Due to this compound's lack of a suitable chromophore for direct UV detection, derivatization is often required to enhance its signal.[9][17] A common approach involves the conversion of this compound to N,N-dichlorocyclohexylamine, which can be detected at 314 nm.[17]

Detailed Experimental Protocol: HPLC-UV Analysis of this compound in Urine

This protocol is adapted from established methods for the determination of this compound in aqueous samples.

Objective: To quantify the concentration of this compound in urine samples using HPLC with UV detection following a derivatization step.

Materials:

-

Urine samples

-

This compound standard

-

Cycloheptylamine (internal standard)

-

Sodium carbonate solution (1 M)

-

Trinitrobenzenesulfonic acid (TNBS) solution

-

Sodium hydroxide solution (2 M)

-

Hydrochloric acid solution (25%)

-

Ethanol (96%)

-

HPLC-grade water and methanol

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Vortex mixer

-

Centrifuge

-

HPLC system with UV detector

Procedure:

-

Sample Preparation and Solid-Phase Extraction:

-

Centrifuge urine samples to remove any particulate matter.

-

Condition a C18 SPE cartridge with methanol followed by HPLC-grade water.

-

Load an appropriate volume of the urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the this compound from the cartridge with methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase.

-

-

Derivatization:

-

To a vial, add the extracted sample, internal standard solution (cycloheptylamine), sodium carbonate solution, and TNBS solution.[11]

-

Add sodium hydroxide solution and allow the reaction to proceed at room temperature for a specified time (e.g., 1 hour).[11]

-

Stop the reaction by adding hydrochloric acid solution.[11]

-

Add ethanol and filter the solution through a 0.2 µm syringe filter before HPLC analysis.[11]

-

-

HPLC-UV Analysis:

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of this compound in the urine samples by comparing the peak area ratio of this compound to the internal standard with the calibration curve.

-

Detailed Experimental Protocol: GC-MS Analysis of Cyclohexylamine in Plasma

This protocol outlines a general approach for the analysis of cyclohexylamine in plasma, which may require derivatization to improve its volatility and chromatographic properties.

Objective: To quantify the concentration of cyclohexylamine in plasma samples using GC-MS.

Materials:

-

Plasma samples

-

Cyclohexylamine standard

-

Dichloromethane (DCM), GC grade

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))[10]

-

Glass autosampler vials with inserts

-

Vortex mixer

-

Heating block

-

GC-MS system

Procedure:

-

Sample Preparation and Extraction:

-

Perform a liquid-liquid extraction of the plasma sample with an appropriate organic solvent (e.g., dichloromethane) to isolate the cyclohexylamine.

-

Separate the organic layer and evaporate it to dryness.

-

Reconstitute the residue in a small volume of solvent.

-

-

Derivatization:

-

Add the derivatizing agent (e.g., BSTFA with 1% TMCS) to the extracted sample in a clean, dry autosampler vial.[10]

-

Cap the vial tightly, vortex, and heat at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to facilitate the reaction.[10]

-

Allow the vial to cool to room temperature before analysis.

-

-

GC-MS Analysis:

-

Column: A suitable capillary column (e.g., Elite-5MS, 15 m x 0.25 mm i.d., 0.1 µm film thickness).[14]

-

Injector Temperature: 200°C.[14]

-

Oven Temperature Program: Start at 60°C for 2 minutes, then ramp up to 150°C at 12°C/min, and then to 250°C at 35°C/min, holding for 2 minutes.[14]

-

Carrier Gas: Helium.

-

Ionization Mode: Electron Ionization (EI).

-

Mass Spectrometer Mode: Selected Ion Monitoring (SIM) using characteristic m/z values for the derivatized cyclohexylamine.

-

-

Quantification:

-

Generate a calibration curve using derivatized cyclohexylamine standards.

-

Quantify the cyclohexylamine in the plasma samples based on the peak areas of the selected ions compared to the calibration curve.

-

Visualization of Key Processes

To aid in the conceptual understanding of this compound kinetics, the following diagrams illustrate the key pathways and experimental workflows.

Caption: Overview of this compound absorption, metabolism, and excretion pathways.

Caption: General experimental workflow for the analysis of this compound and cyclohexylamine.

Conclusion and Future Directions

The absorption and excretion kinetics of this compound are characterized by a high degree of variability, primarily driven by the metabolic activity of the gut microbiota. This technical guide has synthesized the current understanding of this compound's ADME profile, providing a detailed overview for researchers in the field. The provided experimental protocols offer a starting point for the development and validation of robust analytical methods.

Future research should focus on several key areas:

-

Elucidation of Intestinal Transport Mechanisms: A deeper understanding of the specific transporters involved in this compound absorption is needed.

-

Host-Microbiome Interactions: Further investigation into the factors that influence the composition of the gut microbiota and its ability to metabolize this compound will be crucial for personalized risk assessment.

-

Development of More Sensitive Analytical Methods: Continued innovation in analytical chemistry will enable the detection of low levels of this compound and its metabolites, improving the accuracy of pharmacokinetic studies.

-

Comparative Pharmacokinetics: More comprehensive studies directly comparing the pharmacokinetics of this compound and cyclohexylamine across a wider range of mammalian species are needed to refine the selection of appropriate animal models for human health risk assessment.

By addressing these research gaps, the scientific community can continue to build a more complete picture of the complex interplay between this compound, the host, and the microbiome, ultimately leading to a more informed understanding of its safety and biological effects.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Definition, Uses, & Safety | Britannica [britannica.com]

- 3. Cyclamates - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. The pharmacokinetics and tissue concentrations of cyclohexylamine in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of the gut flora in the metabolism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The metabolites of cyclohexylamine in man and certain animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. lib3.dss.go.th [lib3.dss.go.th]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. Determination of this compound in urine by derivatized gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Analytical Methods for Determination of Non-Nutritive Sweeteners in Foodstuffs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. glsciences.cn [glsciences.cn]

A Scientific and Regulatory Autopsy of the FDA's Cyclamate Ban: A Historical Perspective for the Modern Researcher

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive historical and technical analysis of the United States Food and Drug Administration's (FDA) 1969 decision to ban the artificial sweetener cyclamate. Intended for an audience of researchers, scientists, and drug development professionals, this document dissects the pivotal scientific studies, the unyielding regulatory landscape of the era, and the decades of scientific debate that have followed. By examining the causality behind experimental choices and regulatory actions, this guide offers critical insights into the complex interplay between science, public health policy, and the evolution of toxicological evaluation.

The Rise of a Synthetic Sweetener and the Seeds of Doubt

Discovered in 1937 at the University of Illinois, this compound emerged as a popular non-nutritive sweetener, approximately 30-50 times sweeter than sucrose. Its heat stability and lack of a bitter aftertaste, especially when combined with saccharin, made it a favored ingredient in a burgeoning market for "diet" foods and beverages. By the late 1960s, this compound was a ubiquitous component of the American diet. However, a series of animal studies would soon cast a long shadow over its safety, culminating in a decisive and enduring regulatory action.

The Scientific Catalyst: The 1969 Abbott Laboratories Study

The primary impetus for the FDA's ban was a single chronic toxicity study in rats, sponsored by Abbott Laboratories, the major manufacturer of this compound. A detailed understanding of this study's methodology and findings is fundamental to appreciating the subsequent regulatory and scientific discourse.

Experimental Protocol: A High-Dose Challenge

The 1969 study was designed to assess the long-term safety of a 10:1 mixture of sodium this compound and sodium saccharin.

Methodology:

-

Animal Model: Male Sprague-Dawley rats.

-

Dosage Regimen: The study employed a range of dietary concentrations of the this compound-saccharin mixture, with the highest dose group receiving 2500 mg/kg of body weight per day[1][2]. This dosage was exceptionally high, equivalent to a human consuming hundreds of diet sodas daily.

-

Study Duration: The feeding study was conducted for a period of up to 105 weeks[2].

-

Primary Endpoint: The key outcome measured was the incidence of tumors, with a particular focus on the urinary bladder.

Pivotal Findings:

The study revealed a statistically significant incidence of papillary transitional cell tumors in the urinary bladders of eight out of 80 rats in the highest dose group[2]. No bladder tumors were observed in the control group or in rats receiving lower doses of the sweetener mixture[2].

Table 1: Key Findings of the 1969 this compound-Saccharin Rat Study

| Treatment Group | Dosage (mg/kg/day) | Number of Rats | Incidence of Bladder Tumors |

| High Dose | 2500 | 80 | 8 |

| Lower Doses | < 2500 | Not specified | 0 |

| Control | 0 | Not specified | 0 |

The Regulatory Guillotine: The Delaney Clause

The findings of the 1969 rat study were interpreted within a rigid and unforgiving regulatory framework, primarily dictated by the Delaney Clause of the 1958 Food Additives Amendment to the Federal Food, Drug, and Cosmetic Act.

The Delaney Clause: This provision stated that "no additive shall be deemed to be safe if it is found to induce cancer when ingested by man or animal." This "zero-tolerance" policy for carcinogenic food additives left the FDA with no discretionary power. Once a substance was found to cause cancer in animals, regardless of the dose or the relevance to human exposure, a ban was mandated.

Figure 1: The direct causal chain from the 1969 study's findings to the FDA's ban, as dictated by the Delaney Clause.

The Scientific Aftermath: A Legacy of Controversy and Re-evaluation

The 1969 ban on this compound ignited a protracted scientific debate that continues to this day. The original study faced significant criticism, and subsequent research has largely failed to replicate its carcinogenic findings.

Critiques of the 1969 Study

The scientific community raised several key concerns about the validity and interpretation of the initial study:

-

Excessively High Doses: The doses administered to the rats were orders of magnitude higher than any conceivable human consumption, raising questions about the biological relevance of the findings.

-

Lack of Reproducibility: Numerous subsequent, well-controlled, long-term animal bioassays failed to demonstrate a carcinogenic effect of this compound, even at high doses[3]. Two attempts to replicate the original study's findings were unsuccessful[3].

-

Confounding Factors: The study used a mixture of this compound and saccharin, making it difficult to definitively attribute the observed tumors to this compound alone.

The Evolving Scientific Consensus

Petitions for Re-approval and the FDA's Stance

Beginning in the 1970s, Abbott Laboratories and the Calorie Control Council submitted several petitions to the FDA to have the ban on this compound lifted. These petitions were supported by a substantial body of scientific evidence, including over 75 new studies, demonstrating the safety of this compound for human use[4].

Despite the evolving scientific consensus, the FDA has consistently denied these petitions. In its 1980 denial, the agency cited unresolved questions regarding this compound's potential to cause heritable genetic damage and its carcinogenic potential[7]. Later, in 1989, while acknowledging that the direct carcinogenicity of this compound had been largely resolved, the FDA pointed to remaining concerns about its potential to cause testicular atrophy and its effects on blood pressure as reasons for maintaining the ban.

References

- 1. Chronic toxicity study of this compound: saccharin (10: 1) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bladder tumors in rats fed cyclohexylamine or high doses of a mixture of this compound and saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholars.unh.edu [scholars.unh.edu]

- 4. Safety of this compound as sugar substitute, more than 100 countries. [this compound.org]

- 5. Assessment of the carcinogenicity of the nonnutritive sweetener this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Fails to Win Clearance in Cancer Study - Los Angeles Times [latimes.com]

- 7. fda.gov [fda.gov]

An In-depth Technical Guide to the Synergistic Sweetness and Off-Taste Reduction in Cyclamate and Saccharin Mixtures

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

For over six decades, the blend of cyclamate and saccharin has been a cornerstone in the food industry, prized for a superior taste profile that neither component can achieve alone. The mixture exhibits a potent synergistic sweetness, meaning the combined sweetness is greater than the sum of the individual parts. Concurrently, it displays a remarkable reduction in the characteristic bitter and metallic off-tastes associated with each sweetener. This guide delves into the molecular mechanisms underpinning this phenomenon, providing a comprehensive overview for scientific professionals. We will deconstruct the complex interplay between these molecules and human taste receptors, detail the rigorous experimental protocols required to quantify these effects, and present the data in a clear, actionable format. This document is designed not as a static review, but as a functional guide for researchers aiming to understand, replicate, and build upon this classic example of taste synergy.

The Foundation of Synergy: A Dual-Receptor Mechanism

The enhanced taste profile of the this compound-saccharin blend is not the result of a single interaction but a dual mechanism involving two distinct classes of taste receptors: the sweet taste receptors (TAS1R2/TAS1R3) and the bitter taste receptors (TAS2Rs). While synergistic activation of the sweet receptor may play a role, the primary driver for the improved quality of taste is the mutual inhibition of bitter taste pathways.

Sweet Taste Receptor (TAS1R2/T1R3) Interaction

The human sweet taste receptor is a G-protein coupled receptor (GPCR) heterodimer, composed of the T1R2 and T1R3 subunits. Different sweeteners bind to distinct sites on this receptor complex.

-

This compound has been shown to bind within the transmembrane domain (TMD) of the T1R3 subunit.[1]

-

Saccharin is thought to interact with the Venus flytrap module (VFT) of the T1R3 subunit.[2]